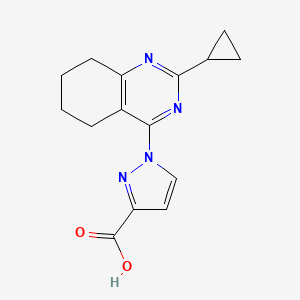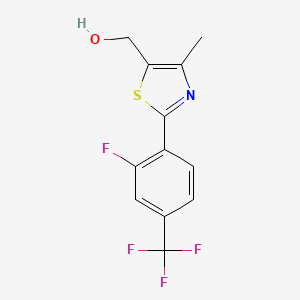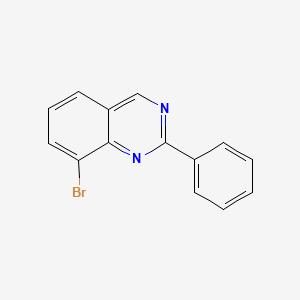
8-Bromo-2-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-phenylquinazoline: is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a bromine atom at the 8th position and a phenyl group at the 2nd position of the quinazoline ring enhances its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-phenylquinazoline typically involves the bromination of 2-phenylquinazoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinazoline ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-2-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of 2-phenylquinazoline.
Substitution: Formation of 8-substituted-2-phenylquinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: 8-Bromo-2-phenylquinazoline is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various therapeutic agents. Its ability to undergo diverse chemical reactions makes it a versatile compound in drug discovery and development.
Mécanisme D'action
The mechanism of action of 8-Bromo-2-phenylquinazoline involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The bromine atom and phenyl group contribute to its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
2-Phenylquinazoline: Lacks the bromine atom, resulting in different chemical and biological properties.
8-Chloro-2-phenylquinazoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
8-Methyl-2-phenylquinazoline:
Uniqueness: 8-Bromo-2-phenylquinazoline is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity compared to its analogs. The bromine atom increases the compound’s ability to participate in substitution reactions and improves its binding affinity to molecular targets, making it a valuable compound in scientific research and drug development.
Propriétés
Formule moléculaire |
C14H9BrN2 |
|---|---|
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
8-bromo-2-phenylquinazoline |
InChI |
InChI=1S/C14H9BrN2/c15-12-8-4-7-11-9-16-14(17-13(11)12)10-5-2-1-3-6-10/h1-9H |
Clé InChI |
YFDHYUWPGNKGAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C3C=CC=C(C3=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


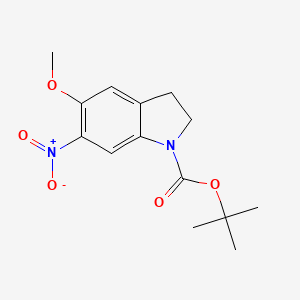
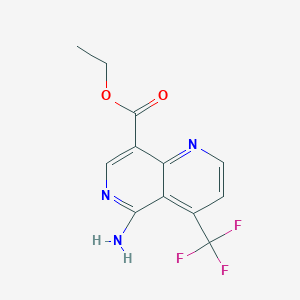
![3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B15063195.png)
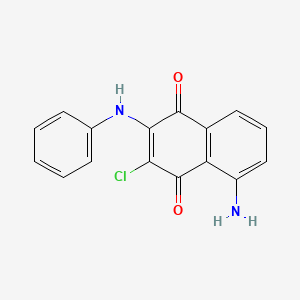
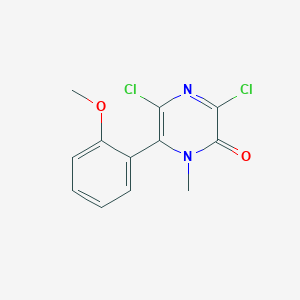
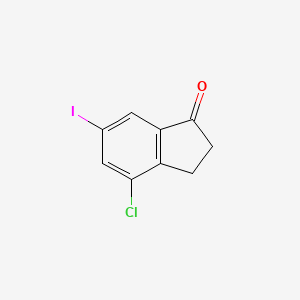
![4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B15063225.png)
![4'-(Quinoxalin-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B15063230.png)
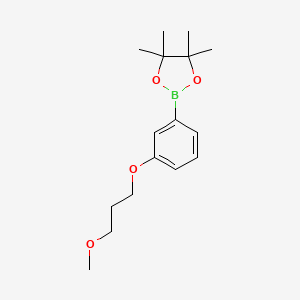
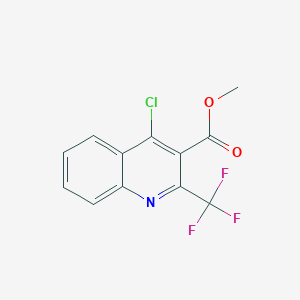
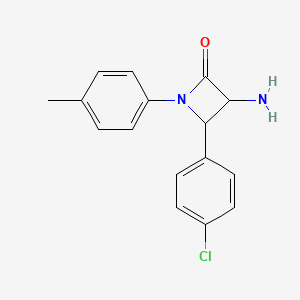
![tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15063254.png)
